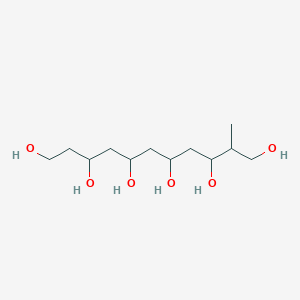
1,3,5,7,9,11-Undecanehexol, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7,9,11-Undecanehexol, 2-methyl- is an organic compound belonging to the class of alkanes It is a branched alkane with a methyl group attached to the second carbon of the parent chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9,11-Undecanehexol, 2-methyl- can be achieved through several methods. One common approach involves the conversion of undecanal to 2-methyleneundecanal by reacting it with formaldehyde in the presence of a base. The 2-methyleneundecanal is then hydrogenated to yield 2-methylundecanal .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,7,9,11-Undecanehexol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
1,3,5,7,9,11-Undecanehexol, 2-methyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,5,7,9,11-Undecanehexol, 2-methyl- involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of oxidized products.
Vergleich Mit ähnlichen Verbindungen
1,3,5,7,9,11-Undecanehexol, 2-methyl- can be compared with other similar compounds, such as:
2-Methylundecanal: Similar in structure but differs in functional groups.
2-Methyl-1,3-cyclohexanedione: Contains a cyclohexane ring and different functional groups.
Hexamethylbenzene: An aromatic compound with multiple methyl groups.
These compounds share some structural similarities but differ in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
85888-01-3 |
|---|---|
Molekularformel |
C12H26O6 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
2-methylundecane-1,3,5,7,9,11-hexol |
InChI |
InChI=1S/C12H26O6/c1-8(7-14)12(18)6-11(17)5-10(16)4-9(15)2-3-13/h8-18H,2-7H2,1H3 |
InChI-Schlüssel |
JGZAJHXPZAKSNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C(CC(CC(CC(CCO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
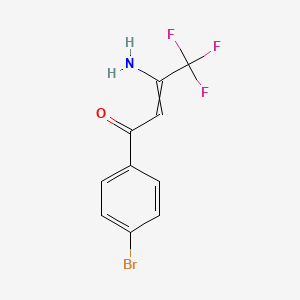

![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
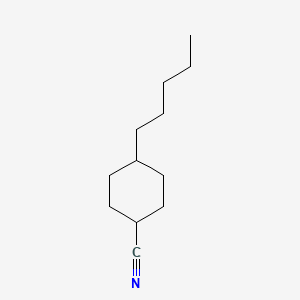

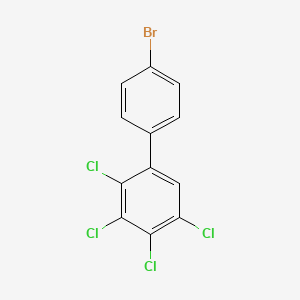

![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)

![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
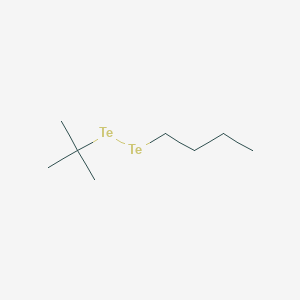
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
